molecular formula C10H12Cl2N2O B4179827 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B4179827
M. Wt: 247.12 g/mol
InChI Key: KSXNBYSDAUELKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole, commonly known as DCPA, is a pyrazole-based herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity.

Mechanism of Action

DCPA works by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. By inhibiting gibberellin biosynthesis, DCPA effectively stunts the growth of weeds, leading to their eventual death.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to mammals and birds, making it a relatively safe herbicide to use in agriculture. However, it can have negative effects on aquatic organisms and non-target plants, and its persistence in the environment can lead to long-term ecological impacts.

Advantages and Limitations for Lab Experiments

DCPA is a useful tool in plant research, particularly in the study of plant hormones and growth regulation. Its effectiveness in controlling weeds also makes it a valuable tool in the study of weed ecology and management. However, its negative effects on non-target organisms and the environment limit its use in certain experiments.

Future Directions

There are several areas of research that could benefit from further study of DCPA. These include the development of new formulations that are more environmentally friendly, the investigation of its effects on non-target organisms, and the study of its potential use in integrated weed management strategies. Additionally, further research could shed light on the mechanism of action of DCPA and its potential use in the development of new herbicides.

Scientific Research Applications

DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. DCPA is also used in the research of plant physiology and biochemistry, as it can be used to inhibit the biosynthesis of certain plant hormones.

properties

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-6-4-7(2)14(13-6)8(15)9(3)5-10(9,11)12/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXNBYSDAUELKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2(CC2(Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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